molecular formula C16H19NO2 B13727365 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylic Acid

3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13727365
M. Wt: 257.33 g/mol
InChI Key: GXYDFZFXZGBGEJ-UHFFFAOYSA-N
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Description

3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylic Acid: is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a 4-pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 4-Pentylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Pentylphenylboronic Acid: Shares the 4-pentylphenyl group but differs in the functional group attached to the phenyl ring.

    Phenylpyrrole Derivatives: Compounds with similar pyrrole structures but different substituents.

Uniqueness:

    Structural Features: The combination of the 4-pentylphenyl group and the pyrrole ring with a carboxylic acid group is unique, providing specific chemical and biological properties.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-(4-pentylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C16H19NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-17-15(14)16(18)19/h6-11,17H,2-5H2,1H3,(H,18,19)

InChI Key

GXYDFZFXZGBGEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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